molecular formula C9H9BrFN B1380843 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1388038-10-5

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No. B1380843
CAS RN: 1388038-10-5
M. Wt: 230.08 g/mol
InChI Key: BJOBVDJUJIYVNN-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrFN . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine and fluorine substituents at the 8 and 5 positions, respectively .


Physical And Chemical Properties Analysis

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a liquid at room temperature. It has a predicted boiling point of 285.0±40.0 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the development of pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in aromatic compounds like 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can lead to reduced basicity and reactivity, making them less reactive than their chlorinated and brominated analogues . This compound can serve as a precursor in the synthesis of various fluoropyridines, which are valuable for their potential use in local radiotherapy of cancer and as imaging agents for biological applications .

Radiobiology and Imaging

The introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals. 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline could be used to synthesize 18 F-substituted pyridines , which are of special interest as potential imaging agents. These agents can be used in positron emission tomography (PET) scans for the diagnosis and management of various diseases, including cancer .

Agricultural Chemistry

In agricultural chemistry, the introduction of fluorine atoms into compounds has been shown to improve physical, biological, and environmental properties8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline could be utilized in the synthesis of herbicides and insecticides, providing a pathway to create more effective and environmentally friendly agricultural products .

Antiviral Research

Indole derivatives, which can be synthesized from compounds like 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline , have shown significant antiviral activities. These derivatives can be designed to inhibit various RNA and DNA viruses, offering a platform for the development of new antiviral drugs .

Anticancer Activity

The structural motif of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is found in many bioactive compounds that exhibit anticancer properties. Its derivatives can be tailored to target specific cancer cells, potentially leading to the development of novel anticancer therapies .

Development of Anti-HIV Agents

Indole derivatives are also known for their anti-HIV properties. By synthesizing specific derivatives of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline , researchers can explore new treatments for HIV. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of effective anti-HIV medications .

properties

IUPAC Name

8-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOBVDJUJIYVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
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8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
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8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
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Reactant of Route 5
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Reactant of Route 6
8-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

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